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Compound of Interest

Compound Name: SPA70

Cat. No.: B15558755 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide elucidates the binding partners and interactome of SPA70. It

addresses the critical ambiguity of the term "SPA70," providing distinct sections for the small

molecule antagonist of the Pregnane X Receptor (PXR) and the far more extensively studied

molecular chaperone, Stress-Associated Protein 70 (HSP70/HSPA1A), which is the primary

focus of this document.

Introduction and Clarification of "SPA70"
The term "SPA70" is utilized in scientific literature to refer to two distinct molecular entities. This

ambiguity necessitates a clear distinction for accurate research and development.

SPA70 (Specific PXR Antagonist 70): A small molecule, 1-(2,5-Dimethoxyphenyl)-4-[[4-(1,1-

dimethylethyl)phenyl]sulfonyl]-5-methyl-1H-1,2,3-triazole, that acts as a potent and selective

antagonist of the human Pregnane X Receptor (PXR). Its interactions are primarily with this

nuclear receptor.

SPA70 (Stress-Associated Protein 70): More commonly known as HSP70 (Heat Shock

Protein 70) or HSPA1A, this is a highly conserved and abundant molecular chaperone. It

plays a central role in protein homeostasis by assisting in the folding of newly synthesized

polypeptides, refolding of misfolded proteins, and directing terminally damaged proteins for

degradation. The "interactome" of this protein is vast and complex, encompassing a wide

range of co-chaperones and client proteins.
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This guide will first briefly cover the small molecule SPA70 and then provide an in-depth

analysis of the protein HSP70, which is the entity with a complex interactome relevant to the

user's query.

SPA70: The Small Molecule PXR Antagonist
SPA70 is a chemical compound identified as a potent and selective antagonist of the human

Pregnane X Receptor (hPXR), a key regulator of drug metabolism. By inhibiting hPXR, SPA70
can prevent the upregulation of drug-metabolizing enzymes, thereby enhancing the efficacy

and reducing resistance to various therapeutic agents, particularly in oncology.[1][2][3]

Binding Partner and Quantitative Data
The primary and most well-characterized binding partner of the small molecule SPA70 is the

human Pregnane X Receptor (hPXR). SPA70 binds to the ligand-binding domain (LBD) of

hPXR, preventing its activation by agonists.[1][2]

Binding

Partner

Interaction

Type

Quantitative

Metric
Value Assay Reference

Human

Pregnane X

Receptor

(hPXR)

Antagonist

Binding
IC50 540 nM

hPXR

Transactivatio

n Assay

[4]

Human

Pregnane X

Receptor

(hPXR)

Antagonist

Binding
Ki 390 nM

hPXR

Transactivatio

n Assay

[4]

SPA70/HSP70: The Molecular Chaperone
The remainder of this guide focuses on the Stress-Associated Protein 70 (HSP70), a central

hub in the cellular protein quality control network.[5] Its function is ATP-dependent and

modulated by a host of co-chaperones that regulate its substrate binding and release cycle.

The HSP70 Chaperone Cycle and Core Interactome
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The primary function of HSP70 is to bind to exposed hydrophobic regions of unfolded or

partially folded proteins ("clients"), preventing their aggregation and facilitating their correct

folding.[5] This process is governed by an ATP-hydrolysis-driven cycle, which involves key

classes of binding partners:

J-Domain Proteins (HSP40s): These co-chaperones deliver client proteins to HSP70 and

stimulate its ATPase activity, which locks HSP70 in a high-affinity state for the client.[5]

Nucleotide Exchange Factors (NEFs): These proteins (e.g., BAG domain proteins, HspBP1)

promote the exchange of ADP for ATP, causing HSP70 to release the client protein, allowing

it to attempt folding.[6]

Client Proteins: A vast array of proteins across the proteome that require assistance in

folding, particularly under conditions of cellular stress.

Other Chaperones and Co-chaperones: HSP70 collaborates with other chaperone systems,

such as HSP90 and the proteasome, often through adaptor proteins like CHIP (Carboxyl-

terminus of HSP70 Interacting Protein), which is also an E3 ubiquitin ligase that can target

clients for degradation.[6][7]

Below is a diagram illustrating the fundamental HSP70 chaperone cycle.
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The HSP70 Chaperone Cycle.

Quantitative Data on HSP70 Binding Partners
Quantifying the interactions of HSP70 across its entire interactome is challenging due to the

transient nature of many of these associations. Large-scale proteomic studies have identified

hundreds of potential interactors.[8][9][10] The table below summarizes key, well-characterized

binding partners. While precise dissociation constants (Kd) are not available for all interactions

under physiological conditions, the functional significance is well-established.
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Interactor Class
Function of

Interaction

Quantitative

Data / Notes
Reference

HSP40 (DNAJ

family)
Co-chaperone

Delivers

substrate and

stimulates

HSP70's ATPase

activity.

Essential for the

chaperone cycle.
[5]

HSP90 Chaperone

Cooperates in

folding specific

clients, e.g.,

steroid hormone

receptors and

kinases.

Forms a multi-

chaperone

complex with

HSP70.

[10]

HOP

(HSP70/HSP90

Organizing

Protein)

Co-chaperone

Acts as an

adaptor to

physically link

HSP70 and

HSP90.

Binds to the C-

terminal EEVD

motif of both

chaperones.

[6]

CHIP (C-

terminus of

HSP70-

Interacting

Protein)

Co-chaperone /

E3 Ubiquitin

Ligase

Links HSP70 to

the proteasome,

promoting

degradation of

terminally

misfolded clients.

Binds the C-

terminus of

HSP70 via its

TPR domain.

[7]

BAG family

proteins (e.g.,

BAG-1)

Co-chaperone

(NEF)

Promotes the

exchange of ADP

for ATP, leading

to substrate

release.

Competes with

Hip for binding to

the ATPase

domain.

[6]

Hip (HSP70-

interacting

protein)

Co-chaperone Stabilizes the

ADP-bound state

of HSP70,

prolonging

Binds to the

ATPase domain

of HSP70.

[6]
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substrate

interaction.

Newly

Synthesized

Polypeptides

Client
De novo protein

folding.

HSP70

associates with

translating

ribosomes.

[4][9]

Misfolded/Denat

ured Proteins
Client

Refolding and

prevention of

aggregation,

especially under

stress.

Binding is

promiscuous to

short, exposed

hydrophobic

segments.

Experimental Protocols for a SPA70/HSP70
Interactome Study
Identifying the binding partners of HSP70 relies on techniques that can capture these often

transient protein-protein interactions. The most common approaches are co-

immunoprecipitation (Co-IP) followed by Western Blot for validation of specific interactions, and

mass spectrometry (MS) for large-scale, unbiased discovery of the interactome.

Below is a diagram of a generalized workflow for such a study.
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Workflow for HSP70 Interactome Analysis.
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Detailed Methodology: Co-Immunoprecipitation (Co-IP)
This protocol describes the immunoprecipitation of endogenous HSP70 to identify a specific,

suspected binding partner.

Cell Lysis:

Culture cells to ~80-90% confluency. If investigating stress-induced interactions, apply the

relevant stress (e.g., heat shock at 42°C for 1-2 hours).

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1

mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors). The

buffer choice is critical to maintain protein-protein interactions.

Incubate on ice for 20-30 minutes with gentle agitation.

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the

supernatant (clarified lysate).

Immunoprecipitation:

Determine the protein concentration of the clarified lysate using a Bradford or BCA assay.

Pre-clear the lysate by incubating with Protein A/G-agarose or magnetic beads for 1 hour

at 4°C to reduce non-specific binding.

Pellet the beads and transfer the pre-cleared supernatant to a new tube.

Add a high-quality antibody specific to HSP70 (typically 2-5 µg) to 500-1000 µg of lysate.

As a negative control, use an isotype-matched IgG antibody in a parallel sample.

Incubate overnight at 4°C with gentle rotation.

Complex Capture and Washes:
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Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4

hours at 4°C.

Pellet the beads by centrifugation (or using a magnetic rack).

Discard the supernatant (this is the "unbound" fraction).

Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with lower detergent

concentration). This step is critical for removing non-specific proteins.

Elution and Analysis:

Elute the protein complexes from the beads by resuspending them in 1x SDS-PAGE

loading buffer and boiling for 5-10 minutes.

Separate the eluted proteins by SDS-PAGE.

Transfer proteins to a PVDF or nitrocellulose membrane.

Perform a Western blot using an antibody against the suspected interacting protein. A

successful Co-IP will show a band for the interactor in the HSP70 IP lane but not in the

IgG control lane.

Detailed Methodology: Mass Spectrometry (MS) for
Interactome Profiling
This protocol outlines a discovery approach to identify a broad range of HSP70 binding

partners. It builds on the Co-IP protocol but requires higher stringency and specific MS-

compatible reagents.

Complex Isolation (as per Co-IP):

Follow steps 1-3 of the Co-IP protocol. It is crucial to perform multiple biological replicates

(at least three) and include a stringent negative control (isotype IgG).

Washing steps must be extensive to minimize background contaminants, which are a

major challenge in IP-MS.
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On-Bead Digestion:

After the final wash, instead of eluting with SDS buffer, resuspend the beads in a digestion

buffer (e.g., 50 mM ammonium bicarbonate).

Reduce disulfide bonds with DTT (dithiothreitol) and alkylate with iodoacetamide.

Add a proteomics-grade trypsin and incubate overnight at 37°C to digest the proteins into

peptides while they are still bound to the beads. This reduces background from the

antibody heavy and light chains.

Collect the supernatant containing the peptides.

LC-MS/MS Analysis:

Desalt the peptide mixture using a C18 StageTip or equivalent.

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Peptides are separated by reverse-phase chromatography and sequentially fragmented in

the mass spectrometer to determine their amino acid sequence.

Data Analysis and Interpretation:

Use a search algorithm (e.g., MaxQuant, Sequest) to match the acquired MS/MS spectra

against a protein sequence database (e.g., UniProt human database).

Identified proteins are filtered based on stringent statistical criteria (e.g., a false discovery

rate < 1%).

Perform label-free quantification (LFQ) or stable isotope labeling (SILAC) to determine the

relative abundance of each identified protein in the HSP70 IP samples compared to the

IgG control samples.

True interaction partners should be significantly enriched in the HSP70 pulldown.

Perform bioinformatics analysis on the list of high-confidence interactors to identify

enriched cellular pathways, functional clusters, and protein interaction networks.
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Conclusion
The study of "SPA70" requires careful definition of the molecule of interest. While the small

molecule SPA70 presents a targeted approach for modulating the Pregnane X Receptor in

drug development, the protein SPA70/HSP70 offers a much broader and more complex field of

study. As a central node in the protein homeostasis network, the HSP70 interactome is vast

and dynamic. Understanding these interactions is critical for deciphering fundamental cellular

processes and for developing therapeutic strategies for diseases characterized by protein

misfolding and aggregation, such as neurodegenerative disorders and cancer. The

methodologies outlined in this guide provide a robust framework for both the validation of

specific HSP70 interactions and the large-scale discovery of its complex cellular network.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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